molecular formula C15H8Cl2N4S2 B10878457 6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10878457
M. Wt: 379.3 g/mol
InChI Key: ZBWQOCQMUKOKKO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-DICHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-DICHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Styryl group introduction: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Thiophene ring incorporation: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-DICHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities.

    Materials Science: It could be used in the development of organic semiconductors or light-emitting diodes (LEDs).

    Agriculture: The compound might serve as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 6-(2,4-DICHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound could inhibit key enzymes involved in microbial or cancer cell metabolism.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,4-Dichlorostyryl)-3-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,4-Dichlorostyryl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(2,4-DICHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets.

Properties

Molecular Formula

C15H8Cl2N4S2

Molecular Weight

379.3 g/mol

IUPAC Name

6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8Cl2N4S2/c16-10-5-3-9(11(17)8-10)4-6-13-20-21-14(12-2-1-7-22-12)18-19-15(21)23-13/h1-8H/b6-4+

InChI Key

ZBWQOCQMUKOKKO-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.